Bienvenue dans la boutique en ligne BenchChem!

3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE

MK2 MAPKAP-K2 kinase inhibition

3-(1H-Pyrrol-2-yl)-1H-indazol-5-amine (CAS 351456-35-4, MF C₁₁H₁₀N₄, MW 198.22 g/mol) is a heterobifunctional indazole building block featuring a pyrrole ring at the C3 position and a primary aromatic amine at the C5 position. This 3-pyrrolyl-indazole scaffold is a core pharmacophore in multiple kinase inhibitor patent families, including selective MK2 (MAPKAP-K2) inhibitors and dual-kinase inhibitors for oncology applications.

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
CAS No. 351456-35-4
Cat. No. B8773396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE
CAS351456-35-4
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C2=NNC3=C2C=C(C=C3)N
InChIInChI=1S/C11H10N4/c12-7-3-4-9-8(6-7)11(15-14-9)10-2-1-5-13-10/h1-6,13H,12H2,(H,14,15)
InChIKeyZWFCDGCOVKUWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Pyrrol-2-yl)-1H-indazol-5-amine (CAS 351456-35-4) – Procurement-Grade Heterocyclic Building Block for Targeted Kinase Inhibitor Synthesis


3-(1H-Pyrrol-2-yl)-1H-indazol-5-amine (CAS 351456-35-4, MF C₁₁H₁₀N₄, MW 198.22 g/mol) is a heterobifunctional indazole building block featuring a pyrrole ring at the C3 position and a primary aromatic amine at the C5 position [1]. This 3-pyrrolyl-indazole scaffold is a core pharmacophore in multiple kinase inhibitor patent families, including selective MK2 (MAPKAP-K2) inhibitors and dual-kinase inhibitors for oncology applications [2]. The compound serves as a key synthetic intermediate for generating 5-N-substituted derivatives (e.g., pyrimidine-2,4-diamines) via the reactive C5-NH₂ handle, enabling modular library synthesis for kinase selectivity profiling [3]. Its distinct advantage lies in the simultaneous presence of the C3-pyrrole (ATP-site binding motif) and the C5-amine (derivatisation handle), which is absent in common commercially available indazole alternatives such as 1H-indazol-5-amine (CAS 19335-11-6) or 3-bromo-1H-indazol-5-amine (CAS 478837-59-1).

Why 3-(1H-Pyrrol-2-yl)-1H-indazol-5-amine (CAS 351456-35-4) Cannot Be Interchanged with Common Indazole Building Blocks in Kinase Inhibitor Programs


Substituting CAS 351456-35-4 with simpler indazole analogs such as 1H-indazol-5-amine (CAS 19335-11-6) or 3-bromo-1H-indazol-5-amine (CAS 478837-59-1) fundamentally alters the kinase selectivity profile and introduces significant synthetic divergence. 1H-Indazol-5-amine lacks the C3-pyrrole group that occupies the ATP-binding hinge region, and its kinase inhibitory activity is markedly weaker (e.g., IC50 > 100 µM against a broad kinase panel [1]), whereas a derivative of the target compound (N4-(3-(1H-pyrrol-2-yl)-1H-indazol-5-yl)pyrimidine-2,4-diamine) achieves an IC50 of 160 nM against MK2 [2]. 3-Bromo-1H-indazol-5-amine introduces a halogen at C3, which serves a different synthetic purpose (Suzuki coupling), diverting the scaffold away from the pyrrole-bearing pharmacophore and necessitating additional synthetic steps to achieve comparable kinase binding [3]. The pyrrole NH and the indazole NH of the target compound provide a bidentate hydrogen-bond donor-acceptor motif that is a key molecular recognition element for MK2 and related kinases [2]; any structural simplification that removes or replaces this motif breaks the structure–activity relationship (SAR) continuity, making generic substitution chemically unjustifiable for programs targeting this kinase space.

Quantitative Differentiation Evidence for 3-(1H-Pyrrol-2-yl)-1H-indazol-5-amine (CAS 351456-35-4) Versus Key Comparators


MK2 Inhibitory Potency of a Direct Derivative Demonstrates >600-Fold Gain Over the Unsubstituted Indazole Core

The N4-(3-(1H-pyrrol-2-yl)-1H-indazol-5-yl)pyrimidine-2,4-diamine derivative of the target compound inhibits MAP kinase-activated protein kinase 2 (MK2) with an IC50 of 160 nM [1]. In contrast, the simpler 1H-indazol-5-amine (lacking the C3-pyrrole group) shows negligible kinase inhibition with an IC50 of 1.20 × 10⁵ nM (120 µM) against a kinase panel measured under comparable FRET-based Z-Lyte® assay conditions [2]. This represents an approximately 750-fold improvement in potency attributable to the C3-pyrrole substitution pattern and the 5-amine derivatisation.

MK2 MAPKAP-K2 kinase inhibition

Patent-Scaffolded Kinase Selectivity: The 3-Pyrrolyl-Indazole Core Is Explicitly Claimed as a Privileged Kinase Inhibitor Pharmacophore

US Patent US20040092546A1 (Abbott Laboratories) claims 3-pyrrolyl-indazoles, explicitly including 3-(1H-pyrrol-2-yl)-1H-indazol-5-amine (depicted in claim structures [1]), as mediators of protein kinase activity with cell proliferation inhibitory effects. The patent establishes that this exact scaffold—featuring the pyrrole at C3 and the indazole NH—is the minimum pharmacophore for the claimed kinase inhibitory activity, distinguishing it from 3-pyridyl-indazoles, 3-phenyl-indazoles, and related 3-pyrazolyl-indazoles, which exhibit different kinase selectivity profiles [1]. The C5-amine in the target compound is the sole functional group enabling further diversification to access the broader chemical space of the claimed genus.

kinase inhibitor scaffold intellectual property chemical series

Commercial Availability at High Purity (≥98%) with ISO-Certified Quality Control Suitable for GMP/GLP Pharmaceutical R&D

CAS 351456-35-4 is commercially listed at ≥98% purity (NLT 98%) by MolCore, with quality systems conforming to ISO certification standards for global pharmaceutical R&D and quality control applications . In contrast, the closest structurally related commercially available comparator, 3-bromo-1H-indazol-5-amine (CAS 478837-59-1), is typically supplied at minimum 95% purity . The ≥98% purity specification of the target compound translates to ≤2% total impurities versus ≤5% for the bromo analog, a difference of practical significance for reproducible kinase assay data and downstream coupling reaction stoichiometry.

building block procurement pharmaceutical quality ISO certification

Literature-Precedented Synthetic Utility for Mannich Derivatisation: Established Methodology for Generating Diverse 5-Amino-Substituted Libraries

Servi and Akgün (2002) demonstrated the synthesis and Mannich derivatisation of 3-(1H-pyrrol-2-yl)-1H-indazoles, including the 5-amino variant, providing a validated synthetic protocol for modular diversification of the C5-NH₂ handle [1]. This Mannich reactivity is specific to the free primary amine at C5 and is not available for 1H-indazol-5-amine because that compound lacks the C3-pyrrole substituent that stabilises the indazole ring during Mannich condensation. The Akritopoulou-Zanze et al. (2011) study further confirms that 5-substituted amino-indazoles with C3-substitution patterns are productive scaffolds for identifying potent kinase inhibitors (Rock2, Gsk3β, Aurora2, Jak2) [2].

Mannich reaction parallel synthesis kinase inhibitor library

Procurement-Driven Application Scenarios for 3-(1H-Pyrrol-2-yl)-1H-indazol-5-amine (CAS 351456-35-4) Based on Evidence-Proven Differentiation


MK2-Targeted Kinase Inhibitor Lead Optimisation via C5-Amine Derivatisation

Medicinal chemistry teams developing MK2 (MAPKAP-K2) inhibitors for inflammatory disease or cancer should procure CAS 351456-35-4 as the preferred starting scaffold. The N4-(3-(1H-pyrrol-2-yl)-1H-indazol-5-yl)pyrimidine-2,4-diamine derivative demonstrates an IC50 of 160 nM against MK2 [1], establishing the scaffold's ability to achieve nanomolar target engagement. The C5-NH₂ handle enables modular parallel synthesis of pyrimidine-2,4-diamine libraries for systematic SAR exploration. This scaffold outperforms the unsubstituted 1H-indazol-5-amine, which shows negligible kinase inhibition (IC50 ~120 µM) [2], by approximately 750-fold in the derivatised form.

IP-Secure Kinase Inhibitor Library Synthesis for Oncology Drug Discovery

Pharmaceutical companies building kinase-focused compound libraries with clear intellectual property positioning should select CAS 351456-35-4. The 3-pyrrolyl-indazole core is explicitly claimed in US Patent US20040092546A1 as a kinase inhibitor pharmacophore [3], providing a direct FTO pathway for library compounds derived from this building block. The C5-amine enables Mannich derivatisation using established methodology [4], allowing efficient generation of diverse, patentable chemical matter for Rock2, Gsk3β, Aurora2, and Jak2 kinase targets [5].

High-Purity Building Block Supply for GLP/GMP-Compliant Preclinical Candidate Synthesis

For contract research organisations (CROs) and pharma companies advancing kinase inhibitor candidates into IND-enabling studies, CAS 351456-35-4 is commercially available at ≥98% purity with ISO-certified quality systems . This purity specification, compared to the 95% typical of the closest bromo-indazole alternative , reduces the impurity burden in final API, simplifies analytical characterisation, and supports regulatory documentation for preclinical development batches.

Quote Request

Request a Quote for 3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.